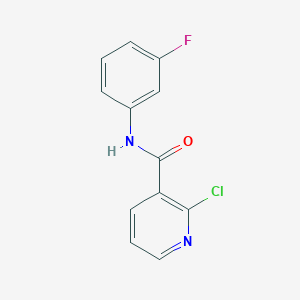

![molecular formula C13H15N3O2S3 B5540962 2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate CAS No. 312587-10-3](/img/structure/B5540962.png)

2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate

Descripción general

Descripción

Synthesis Analysis

The synthesis of bis(carbamate) derivatives, including structures similar to the mentioned compound, often involves complex reactions such as 1,3-dipolar cycloaddition reactions, using trifluoromethanesulfonate salts or mesoionic oxazolone intermediates. These methods have been applied to synthesize compounds with significant antileukemic activity, showcasing the potential therapeutic applications of these chemical entities (Anderson et al., 1988).

Molecular Structure Analysis

Polysubstituted pyridines, similar to the core structure of the compound , exhibit nearly planar structures stabilized by various intermolecular interactions such as C-H...O and C-H...π. These structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets (Suresh et al., 2007).

Chemical Reactions and Properties

The reactivity of bis(carbamate) derivatives and related compounds often involves interactions with electrophilic and nucleophilic agents, leading to a wide range of potential chemical transformations. These reactions can significantly alter the chemical and physical properties of the compound, enabling the synthesis of derivatives with varied biological activities (Anderson & Jones, 1984).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and stability, are influenced by the molecular structure and the nature of substituents. Detailed studies on similar compounds have revealed that intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a significant role in determining these properties (Guillard et al., 2001).

Chemical Properties Analysis

The chemical properties of bis(carbamate) derivatives are characterized by their reactivity towards various chemical reagents, stability under different conditions, and the potential to undergo multiple chemical transformations. Studies on the reactivity and stability of such compounds provide insights into their potential applications in synthesis and drug development (Anderson et al., 1983).

Aplicaciones Científicas De Investigación

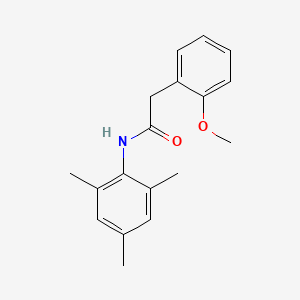

Synthesis and Chemical Properties

The synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives, including those based on pyridinyl and isothiazolyl groups, has been extensively studied. These compounds have been evaluated for their antineoplastic properties, although the specific compound , 2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate, was not found to exhibit activity against murine P388 lymphocytic leukemia. This research illustrates the chemical's utility in exploring new antineoplastic agents (Anderson & Jones, 1984).

Antineoplastic Activity

Further studies have synthesized bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, demonstrating in vivo activity against P388 lymphocytic leukemia, highlighting the compound's potential in cancer research (Anderson, Heider, Raju, & Yucht, 1988).

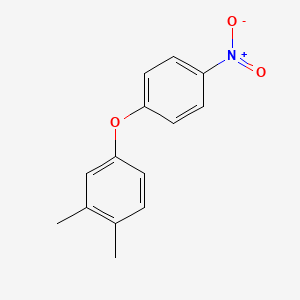

Chemical Synthesis Techniques

One-step synthesis techniques converting substituted furans into 5-acylisothiazoles showcase the compound's role in facilitating novel synthetic routes for creating heterocyclic systems. These methods are significant for the development of new pharmaceuticals and materials (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001).

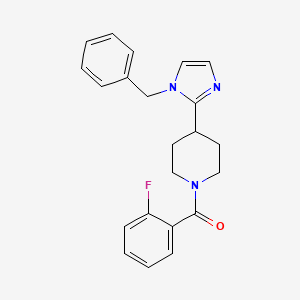

Photoluminescence and Sensor Development

Research on heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, similar to the core structure of the compound , indicates its potential applications in developing fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. This research opens avenues for the compound's use in sensor technology and materials science (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Propiedades

IUPAC Name |

2-pyridin-2-ylethyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S3/c1-19-11-10(12(20-2)21-16-11)15-13(17)18-8-6-9-5-3-4-7-14-9/h3-5,7H,6,8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHLASSIPVZDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)NC(=O)OCCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134044 | |

| Record name | Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312587-10-3 | |

| Record name | Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312587-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [3,5-bis(methylthio)-4-isothiazolyl]-, 2-(2-pyridinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)

![N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)

![3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)

![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)

![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)

![2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5540940.png)

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)